molecular formula C16H15NO2 B3983222 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one

3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B3983222
M. Wt: 253.29 g/mol
InChI Key: VOCYURPELGFFFX-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, commonly known as HPPH, is a synthetic compound that has gained significant attention in the field of cancer research. This compound belongs to the class of chalcones, which are known for their potential therapeutic properties. HPPH has been extensively studied for its anti-cancer properties and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of HPPH involves the induction of oxidative stress in cancer cells. HPPH generates reactive oxygen species (ROS) that cause damage to cellular components, leading to cell death. HPPH also inhibits the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
HPPH has been shown to modulate various biochemical pathways in cancer cells. It inhibits the activity of proteins that are involved in cell proliferation and survival, such as Akt and NF-κB. HPPH also increases the expression of proteins that promote apoptosis, such as caspase-3 and Bax. Physiologically, HPPH has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

Advantages and Limitations for Lab Experiments

One advantage of using HPPH in lab experiments is its high potency and specificity towards cancer cells. HPPH has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using HPPH is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for HPPH research. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of HPPH. Another direction is the investigation of HPPH in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of HPPH and to identify potential biomarkers for patient selection.

Scientific Research Applications

HPPH has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. HPPH has also been shown to inhibit tumor growth in animal models of cancer. These findings suggest that HPPH has potential therapeutic applications in cancer treatment.

properties

IUPAC Name

(E)-3-(3-hydroxyanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(17-14-8-5-9-15(18)11-14)10-16(19)13-6-3-2-4-7-13/h2-11,17-18H,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCYURPELGFFFX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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